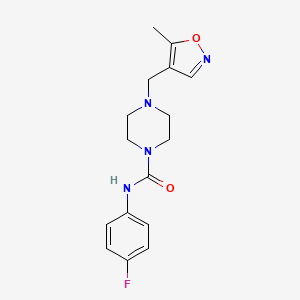
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective activator of the G protein-coupled receptor GPR139, which is expressed in the brain and other tissues.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized a series of compounds with structures closely related to "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide," exploring their biological activities, including antiviral and antimicrobial effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential for developing novel antiviral and antibacterial agents (Reddy et al., 2013).
Radioligand Development for Neuroreceptor Imaging
- Analogues of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" have been evaluated as potential PET tracers for neuroreceptor imaging, indicating their utility in studying neuropsychiatric disorders. The development of N-[(18)F]-fluoropyridin-2-yl derivatives as analogs of WAY100635 demonstrated high affinity for serotonin 5-HT(1A) receptors, suggesting their application in in vivo quantification of these receptors in neuropsychiatric disorder studies (García et al., 2014).
Chemical Structure and Drug Design
- The chemical structure and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been extensively studied, providing insights into the design and synthesis of new molecules with potential therapeutic applications. These studies contribute to understanding the relationship between chemical structure and biological activity, aiding in the development of drugs with optimized efficacy and safety profiles (Sanjeevarayappa et al., 2015).
Discovery and Optimization of New Therapeutics
- The exploration of derivatives of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" has led to the discovery of compounds with inhibitory activity against various targets, such as soluble epoxide hydrolase. This underscores the compound's significance in the discovery and optimization of new therapeutic agents for treating diseases related to the dysregulation of this enzyme (Thalji et al., 2013).
Molecular Docking and Drug Design
- Molecular docking studies of related compounds have provided valuable insights into the interaction between these molecules and biological targets, facilitating the design of more potent and selective drugs. Such research highlights the utility of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" and its analogues in the rational design of new therapeutic agents (Balaraju et al., 2019).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)16(22)19-15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHYAAYSXDBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

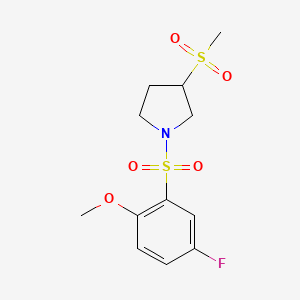



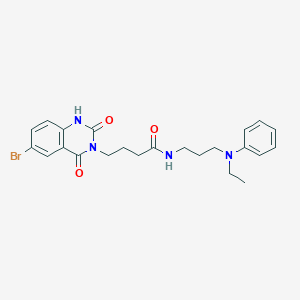


![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
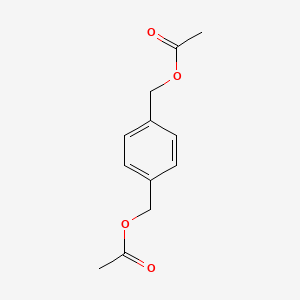
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
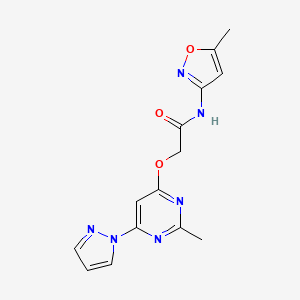
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)